(S)-Crizotinib Enantiomer: A Technical Guide to its Biological Activity
(S)-Crizotinib Enantiomer: A Technical Guide to its Biological Activity
Abstract
Crizotinib, an FDA-approved kinase inhibitor for specific non-small cell lung cancers (NSCLC), is administered as the (R)-enantiomer, which potently targets ALK, c-MET, and ROS1 kinases.[1][2] Its stereoisomer, (S)-crizotinib, possesses a distinct and compelling biological activity profile. While exhibiting negligible activity against the kinase targets of its (R)-counterpart, (S)-crizotinib has been identified as a potent, low-nanomolar inhibitor of the human mutT homologue (MTH1) enzyme.[3][4] MTH1 is crucial for sanitizing the oxidized nucleotide pool in cancer cells, preventing the incorporation of damaged bases into DNA. Inhibition of MTH1 by (S)-crizotinib leads to DNA damage and subsequent cancer cell death.[3] Furthermore, emerging research suggests (S)-crizotinib can induce apoptosis in NSCLC cells through a secondary mechanism involving the generation of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress, which may be independent of its MTH1 inhibitory action.[4] This guide provides a comprehensive overview of the biological activity of (S)-crizotinib, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.
Mechanisms of Action
The anticancer effects of (S)-crizotinib are primarily attributed to two distinct, though potentially interconnected, mechanisms: stereospecific inhibition of MTH1 and induction of ROS-mediated ER stress.
MTH1 Inhibition and DNA Damage
The most well-characterized mechanism is the potent and stereoselective inhibition of MTH1, a "nudix" phosphohydrolase. In rapidly proliferating cancer cells, high levels of reactive oxygen species (ROS) lead to the oxidation of deoxynucleotide triphosphates (dNTPs), such as the conversion of dGTP to 8-oxo-dGTP. MTH1 "sanitizes" this pool by hydrolyzing oxidized dNTPs, preventing their incorporation into DNA during replication and thereby averting DNA damage and cell death.[3]
(S)-crizotinib binds to the active site of MTH1 with high affinity, blocking its catalytic function. The (R)-enantiomer, conversely, shows significantly weaker binding and inhibitory activity.[3][5] The inhibition of MTH1 by (S)-crizotinib results in an accumulation of oxidized nucleotides, their subsequent incorporation into DNA, the induction of DNA single-strand breaks, and the activation of the DNA damage response (DDR), ultimately leading to apoptosis.[3]
ROS Generation and ER Stress-Mediated Apoptosis
A second mechanism has been identified in non-small cell lung cancer (NSCLC) cells, where (S)-crizotinib treatment leads to a significant increase in intracellular ROS levels.[4] This elevation in ROS induces lethal endoplasmic reticulum (ER) stress, triggering the unfolded protein response (UPR) and ultimately leading to apoptosis. Crucially, this study demonstrated that the cytotoxic effects and ROS production occurred independently of MTH1 expression, suggesting a distinct molecular target may be involved.[4] Blocking ROS production was shown to reverse the (S)-crizotinib-induced ER stress and cell death.[4]
Quantitative Biological Activity Data
The stereospecificity of crizotinib enantiomers is evident in their vastly different potencies against MTH1 and various cancer cell lines.
Table 1: In Vitro MTH1 Inhibitory Activity
| Compound | Target | IC₅₀ (nM) | Assay Method | Source |
| (S)-Crizotinib | MTH1 | 72 | Enzymatic Assay | [5] |
| (S)-Crizotinib | MTH1 (8-oxo-dGTP substrate) | 330 | Enzymatic Assay | [3] |
| (S)-Crizotinib | MTH1 (2-OH-dATP substrate) | 408 | Enzymatic Assay | [3] |
| (R)-Crizotinib | MTH1 | 1375 | Enzymatic Assay | [5] |
| (R)-Crizotinib | MTH1 | >10,000 | Enzymatic Assay | [3] |
Direct binding assays (Isothermal Titration Calorimetry) confirmed a 16-fold higher affinity of the (S)-enantiomer for MTH1 compared to the (R)-enantiomer.[3]
Table 2: In Vitro Cytotoxic Activity (IC₅₀)
| Cell Line | Cancer Type | IC₅₀ (µM) of (S)-Crizotinib | Assay Method | Source |
| A549 | Non-Small Cell Lung Cancer | 11.25 | MTT Assay | [4] |
| NCI-H460 | Non-Small Cell Lung Cancer | 14.29 | MTT Assay | [4] |
| H1975 | Non-Small Cell Lung Cancer | 16.54 | MTT Assay | [4] |
Note: The (R)-enantiomer is largely inactive against these cell lines in the context of MTH1 inhibition, though it has potent effects on cells with ALK/ROS1 rearrangements.[4][6]
In Vivo Efficacy
The anticancer activity of (S)-crizotinib has been validated in preclinical animal models, demonstrating its potential as a therapeutic agent.
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SW480 Colon Cancer Xenograft: In a mouse xenograft model using SW480 cells, administration of (S)-crizotinib effectively suppressed tumor growth and reduced tumor volume by over 50%. In contrast, the (R)-enantiomer showed no significant antitumor activity in this model, consistent with its lack of MTH1 inhibition.[3]
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NCI-H460 NSCLC Xenograft: In a nude mouse model with NCI-H460 xenografts, treatment with (S)-crizotinib at doses of 7.5 mg/kg and 15 mg/kg for 10 days resulted in significant reductions in both tumor volume and weight.[4] This in vivo activity was correlated with increased ROS generation and ER stress-related apoptosis within the tumor tissue.[4]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the biological activity of (S)-crizotinib.
MTH1 Enzymatic Inhibition Assay
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Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of crizotinib enantiomers against the MTH1 enzyme.
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Principle: The assay measures the enzymatic hydrolysis of a substrate (e.g., 8-oxo-dGTP) by recombinant MTH1 protein. The amount of product formed (or remaining substrate) is quantified in the presence of varying concentrations of the inhibitor.
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Methodology:
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Reagents: Recombinant human MTH1 protein, substrate (e.g., 8-oxo-dGTP), reaction buffer, (S)-crizotinib, and (R)-crizotinib serially diluted.
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Procedure: MTH1 enzyme is incubated with the serially diluted test compounds for a defined period at 37°C. The enzymatic reaction is initiated by adding the substrate.
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Detection: The reaction is stopped, and the product is detected. This can be done using various methods, such as malachite green-based assays to detect released inorganic phosphate or HPLC-based methods to quantify substrate/product levels.
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Analysis: The percentage of inhibition is calculated for each concentration relative to a vehicle control (e.g., DMSO). The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic curve.[3]
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Cell Viability (MTT) Assay
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Objective: To measure the cytotoxic effect of (S)-crizotinib on cancer cell lines and determine its IC₅₀.
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Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
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Methodology:
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Cell Culture: Cancer cells (e.g., NCI-H460, A549) are seeded in 96-well plates and allowed to adhere overnight.
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Treatment: Cells are treated with various concentrations of (S)-crizotinib (or vehicle control) and incubated for a specified period (e.g., 24 hours).[4]
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MTT Addition: MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow formazan crystal formation.
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Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
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Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
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Analysis: Cell viability is expressed as a percentage of the control. IC₅₀ values are calculated from dose-response curves.[4]
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Comet Assay (Single Cell Gel Electrophoresis)
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Objective: To detect DNA single-strand breaks in cells following treatment with (S)-crizotinib.
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Principle: This assay visualizes and quantifies DNA damage in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA (containing fragments and breaks) migrates away from the nucleus, forming a "comet tail," while intact DNA remains in the "head."
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Methodology:
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Cell Treatment: Cells are treated with (S)-crizotinib (2 µM), (R)-crizotinib (2 µM), a positive control (e.g., H₂O₂), or a vehicle control.[3]
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Embedding: Harvested cells are mixed with low-melting-point agarose and layered onto a microscope slide.
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Lysis: Slides are immersed in a lysis solution (containing detergent and high salt) to dissolve cellular and nuclear membranes.
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Electrophoresis: Slides are placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA and separate broken strands.
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Staining & Visualization: DNA is stained with a fluorescent dye (e.g., SYBR Green), and comets are visualized using a fluorescence microscope.
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Analysis: Image analysis software is used to quantify the amount of DNA in the tail versus the head. The "mean tail moment" (MTM) is a common metric for DNA damage.[3]
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In Vivo Tumor Xenograft Study
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Objective: To evaluate the antitumor efficacy of (S)-crizotinib in a living organism.
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Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
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Methodology:
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Cell Implantation: A suspension of human cancer cells (e.g., SW480 or NCI-H460) is injected subcutaneously into the flank of nude mice.[3][4]
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Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~100-150 mm³).
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Randomization & Treatment: Mice are randomized into treatment groups (e.g., Vehicle control, (S)-crizotinib, (R)-crizotinib). Treatment is administered, often daily via oral gavage, at specified doses (e.g., 7.5 or 15 mg/kg).[4]
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Monitoring: Tumor volume (calculated using caliper measurements) and mouse body weight are recorded regularly (e.g., every 2-3 days).
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Endpoint: At the end of the study (e.g., after 10-20 days), mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
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Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to compare tumor volume and final tumor weight between treated and control groups.
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References
- 1. Crizotinib | C21H22Cl2FN5O | CID 11626560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crizotinib: a drug that crystallizes a unique molecular subset of non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereospecific targeting of MTH1 by (S)-crizotinib as anticancer strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S)-crizotinib induces apoptosis in human non-small cell lung cancer cells by activating ROS independent of MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Chirality of Crizotinib on Its MTH1 Protein Inhibitory Activity: Insight from Molecular Dynamics Simulations and Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crizotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
